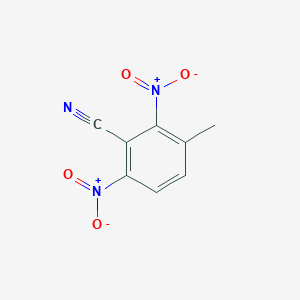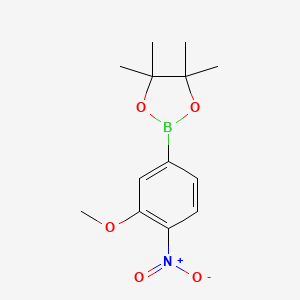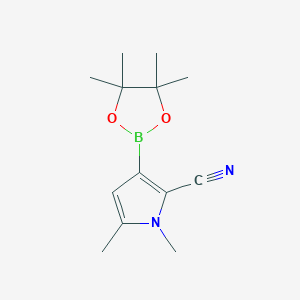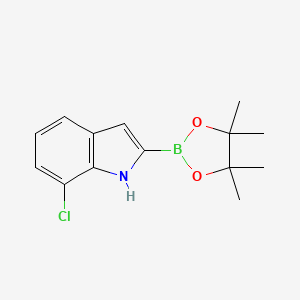
3-Chloro-5-(3-cyano-2-fluorophenyl)phenol
Übersicht
Beschreibung
“3-Chloro-5-(3-cyano-2-fluorophenyl)phenol” is a chemical compound with the CAS Number: 1261960-99-9. It has a molecular weight of 247.66 . The IUPAC name for this compound is 3’-chloro-2-fluoro-5’-hydroxy [1,1’-biphenyl]-3-carbonitrile .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C13H7ClFNO . The InChI code for this compound is 1S/C13H7ClFNO/c14-10-4-9 (5-11 (17)6-10)12-3-1-2-8 (7-16)13 (12)15/h1-6,17H .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 247.66 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Biological and Pharmacological Effects
3-Chloro-5-(3-cyano-2-fluorophenyl)phenol and related compounds have attracted attention due to their potential biological and pharmacological effects. Chlorogenic Acid (CGA), a phenolic compound with structural similarity, is known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties. It's also recognized for its role in modulating lipid metabolism and glucose, potentially benefiting conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity. These promising biological activities suggest the potential of structurally similar compounds like this compound in various therapeutic applications (Naveed et al., 2018).
Synthesis and Copolymerization
In the realm of materials science, derivatives of this compound have been synthesized and copolymerized with styrene, showcasing their potential in creating novel materials. These compounds were prepared through Knoevenagel condensation and characterized by various analytical techniques. The resulting copolymers, analyzed by spectroscopy and thermal analysis, displayed decomposition in nitrogen in a two-step process, indicating their thermal properties and potential applications in material science (Savittieri et al., 2022).
Chiral Synthesis Applications
The compound is also used in chiral synthesis. For example, (S)-3-chloro-1-phenyl-1-propanol, a structurally related compound, serves as a chiral intermediate in the synthesis of antidepressant drugs. This underscores the significance of this compound and its derivatives in the pharmaceutical industry, specifically in the synthesis of chirally pure compounds, which are crucial for creating effective and safe pharmaceutical agents (Choi et al., 2010).
Catalytic Applications
Compounds structurally similar to this compound have been utilized as catalysts in chemical reactions. Tetranuclear copper(ii)-Schiff-base complexes, involving related phenolic compounds, have shown efficacy as catalysts in the oxidation of hydrocarbons, a process of significant industrial relevance. These complexes have been found to actively catalyze the oxidation of cyclohexane and toluene, indicating the potential catalytic utility of related compounds in industrial chemical processes (Roy & Manassero, 2010).
Biochemische Analyse
Biochemical Properties
3-Chloro-5-(3-cyano-2-fluorophenyl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its function and interactions with other biomolecules .
Eigenschaften
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO/c14-10-4-9(5-11(17)6-10)12-3-1-2-8(7-16)13(12)15/h1-6,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAZOQWGNKHNEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)Cl)O)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685953 | |
| Record name | 3'-Chloro-2-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-99-9 | |
| Record name | 3'-Chloro-2-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422085.png)











